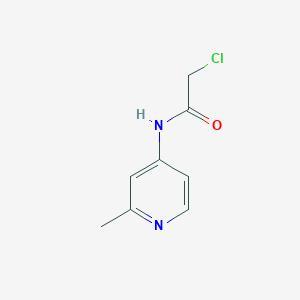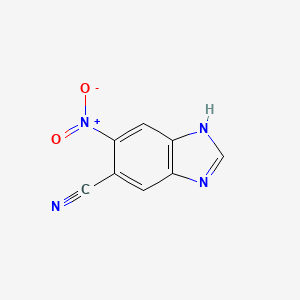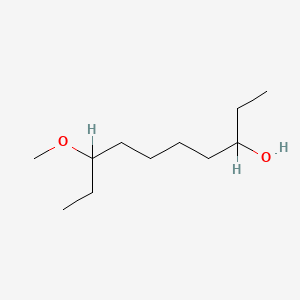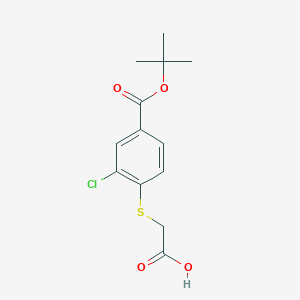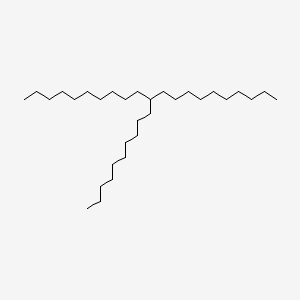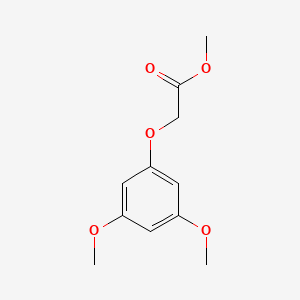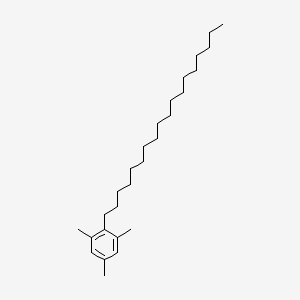
1-(2,4,6-Trimethylphenyl)octadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethyl-2-octadecylbenzene is an organic compound with the molecular formula C27H48. It is also known by other names such as 1-(2,4,6-Trimethylphenyl)octadecane and 2,4,6-Trimethyl-n-octadecylbenzene . This compound is characterized by its aromatic benzene ring substituted with three methyl groups and a long octadecyl chain, making it a significant molecule in various chemical applications.
準備方法
The synthesis of 1,3,5-Trimethyl-2-octadecylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene with octadecyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product .
Industrial production methods may involve similar alkylation processes but are optimized for large-scale production. These methods ensure high yields and purity of the final product, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
1,3,5-Trimethyl-2-octadecylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C), converting the aromatic ring to a cyclohexane derivative.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces cyclohexane derivatives.
科学的研究の応用
1,3,5-Trimethyl-2-octadecylbenzene has several scientific research applications:
Chemistry: It is used as a model compound in studies of alkylation reactions and aromatic substitution mechanisms.
Biology: The compound’s long alkyl chain makes it useful in studying membrane interactions and lipid bilayer behavior.
Medicine: Research into its potential as a drug delivery agent due to its hydrophobic properties and ability to interact with lipid membranes.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
作用機序
The mechanism of action of 1,3,5-Trimethyl-2-octadecylbenzene involves its interaction with molecular targets through hydrophobic interactions and aromatic stacking. The long octadecyl chain allows it to embed into lipid membranes, affecting membrane fluidity and permeability. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
類似化合物との比較
1,3,5-Trimethyl-2-octadecylbenzene can be compared with other similar compounds such as:
1,3,5-Trimethylbenzene: Lacks the long alkyl chain, making it less hydrophobic and less effective in membrane interactions.
1,3,5-Trimethyl-2-hexadecylbenzene: Similar structure but with a shorter alkyl chain, affecting its physical properties and interactions.
2,4,6-Trimethyl-n-octadecylbenzene: Another name for the same compound, highlighting its structural features.
The uniqueness of 1,3,5-Trimethyl-2-octadecylbenzene lies in its combination of a highly substituted aromatic ring and a long alkyl chain, providing a balance of hydrophobicity and reactivity.
特性
CAS番号 |
55282-67-2 |
|---|---|
分子式 |
C27H48 |
分子量 |
372.7 g/mol |
IUPAC名 |
1,3,5-trimethyl-2-octadecylbenzene |
InChI |
InChI=1S/C27H48/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-25(3)22-24(2)23-26(27)4/h22-23H,5-21H2,1-4H3 |
InChIキー |
SDJSEINVDXJJCL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C=C(C=C1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



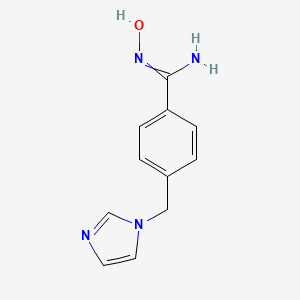

![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)
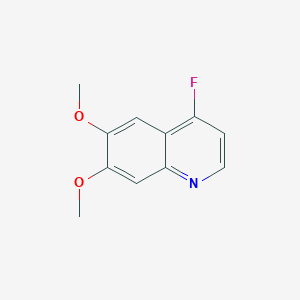
![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)
